ethyl {4-[3-amino-3-oxo-1-(pyridin-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate
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Overview
Description
Ethyl {4-[3-amino-3-oxo-1-(pyridin-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {4-[3-amino-3-oxo-1-(pyridin-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate typically involves multiple steps. One common method starts with the reaction of 3-amino-1-(pyridin-3-yl)propan-1-one with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated under reflux conditions to facilitate the formation of the pyrazole ring. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Ethyl {4-[3-amino-3-oxo-1-(pyridin-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the keto group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties. It has shown promise in preclinical studies for the treatment of various diseases.
Mechanism of Action
The mechanism of action of ethyl {4-[3-amino-3-oxo-1-(pyridin-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Another pyrazole derivative with similar biological activities.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its neurotoxic potential and effects on acetylcholinesterase activity.
Uniqueness
Ethyl {4-[3-amino-3-oxo-1-(pyridin-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate stands out due to its unique combination of a pyrazole ring with a pyridine moiety, which contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H18N4O4 |
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Molecular Weight |
318.33 g/mol |
IUPAC Name |
ethyl 2-[4-(3-amino-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-1,2-dihydropyrazol-3-yl]acetate |
InChI |
InChI=1S/C15H18N4O4/c1-2-23-13(21)7-11-14(15(22)19-18-11)10(6-12(16)20)9-4-3-5-17-8-9/h3-5,8,10H,2,6-7H2,1H3,(H2,16,20)(H2,18,19,22) |
InChI Key |
OPXINKDBLJAJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=O)NN1)C(CC(=O)N)C2=CN=CC=C2 |
Origin of Product |
United States |
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